1-(1-(4-bromobenzyl)-1H-benzo[d]imidazol-2-yl)ethanol
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Overview
Description
1-(1-(4-Bromobenzyl)-1H-benzo[d]imidazol-2-yl)ethanol is a compound that belongs to the class of benzimidazole derivatives. Benzimidazoles are known for their diverse pharmacological activities, including antimicrobial, anticancer, and antiviral properties . The presence of the 4-bromobenzyl group in this compound enhances its biological activity, making it a subject of interest in various scientific research fields.
Preparation Methods
The synthesis of 1-(1-(4-bromobenzyl)-1H-benzo[d]imidazol-2-yl)ethanol typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 2-bromo-1-(4-bromophenyl)ethanone.
Reaction with o-Phenylenediamine: This intermediate is then reacted with o-phenylenediamine to form the benzimidazole core.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
1-(1-(4-Bromobenzyl)-1H-benzo[d]imidazol-2-yl)ethanol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to a ketone using oxidizing agents like potassium permanganate.
Reduction: The compound can be further reduced to form different derivatives.
Substitution: The bromine atom in the 4-bromobenzyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common reagents used in these reactions include sodium borohydride for reduction and potassium permanganate for oxidation. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(1-(4-Bromobenzyl)-1H-benzo[d]imidazol-2-yl)ethanol has several scientific research applications:
Antimicrobial Activity: It has been studied for its antibacterial properties against various bacterial strains.
Anticancer Research: The compound has shown potential in inhibiting the growth of cancer cells in vitro.
Enzyme Inhibition: It acts as an inhibitor of heme oxygenase-1, an enzyme involved in various physiological processes.
Mechanism of Action
The mechanism of action of 1-(1-(4-bromobenzyl)-1H-benzo[d]imidazol-2-yl)ethanol involves its interaction with specific molecular targets:
Enzyme Inhibition: It inhibits heme oxygenase-1, leading to reduced levels of free heme and bilirubin.
Cellular Pathways: The compound interferes with cellular pathways involved in oxidative stress and inflammation.
These interactions contribute to its biological activities, including antimicrobial and anticancer effects.
Comparison with Similar Compounds
1-(1-(4-Bromobenzyl)-1H-benzo[d]imidazol-2-yl)ethanol can be compared with other benzimidazole derivatives:
1-(2,4-Dichlorobenzyl)-1H-benzo[d]imidazol-2-yl)ethanol: This compound has similar antimicrobial properties but differs in its substitution pattern.
1-(3-Bromophenyl)-2-(1H-imidazol-1-yl)ethanol: Another similar compound with potent enzyme inhibitory activity.
The unique presence of the 4-bromobenzyl group in this compound enhances its biological activity, making it distinct from other benzimidazole derivatives.
Properties
IUPAC Name |
1-[1-[(4-bromophenyl)methyl]benzimidazol-2-yl]ethanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15BrN2O/c1-11(20)16-18-14-4-2-3-5-15(14)19(16)10-12-6-8-13(17)9-7-12/h2-9,11,20H,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITVCUWAUKOUKKK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC2=CC=CC=C2N1CC3=CC=C(C=C3)Br)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15BrN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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